REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.[CH3:16][NH2:17]>O>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:17][CH3:16])(=[O:14])=[O:13])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (50 ml×2)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=CC=C(C=C1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |